molecular formula C11H12ClNO B7877367 4-Chloro-2-(2-methylpropoxy)benzonitrile

4-Chloro-2-(2-methylpropoxy)benzonitrile

Cat. No.: B7877367
M. Wt: 209.67 g/mol
InChI Key: PAAWEQOQGXZRBW-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylpropoxy)benzonitrile: is an organic compound with the molecular formula C11H12ClNO It is a derivative of benzonitrile, featuring a chloro substituent at the 4-position and a 2-methylpropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylpropoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzonitrile and 2-methylpropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reaction Mechanism: The 2-methylpropanol undergoes nucleophilic substitution with 4-chlorobenzonitrile, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(2-methylpropoxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and 2-methylpropoxy groups influence its reactivity and binding affinity, making it a valuable tool in studying various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Lacks the 2-methylpropoxy group, making it less complex.

    2-(2-Methylpropoxy)benzonitrile: Lacks the chloro substituent, affecting its reactivity.

    4-Bromo-2-(2-methylpropoxy)benzonitrile: Similar structure but with a bromo group instead of chloro.

Uniqueness

4-Chloro-2-(2-methylpropoxy)benzonitrile is unique due to the presence of both the chloro and 2-methylpropoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAWEQOQGXZRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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